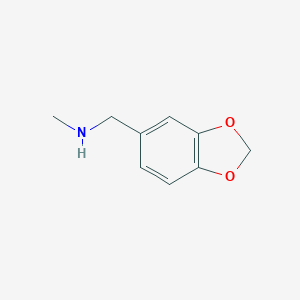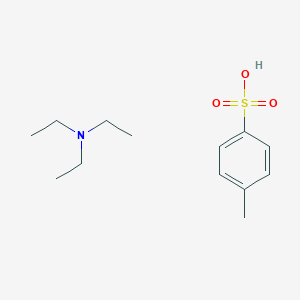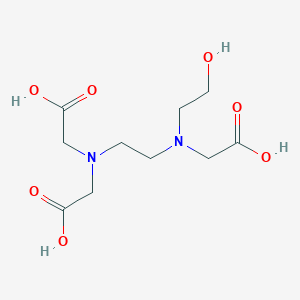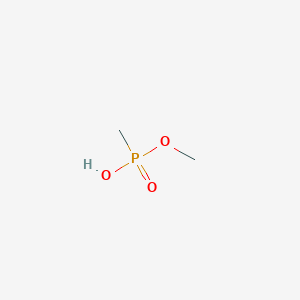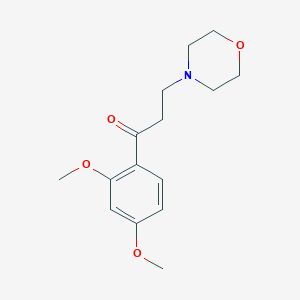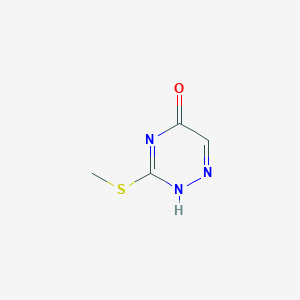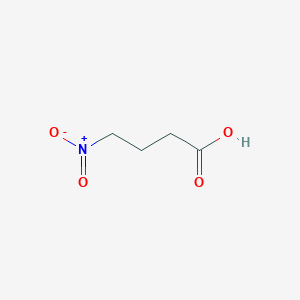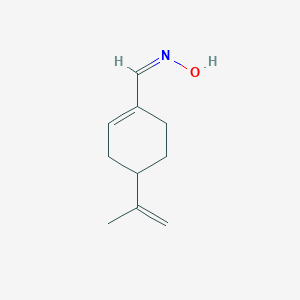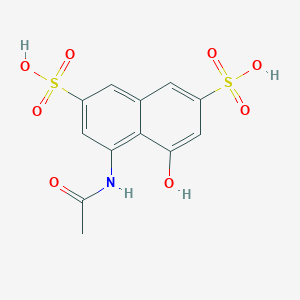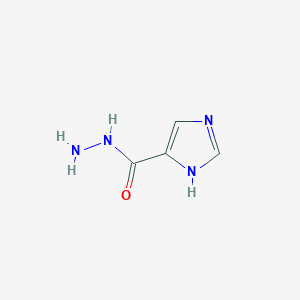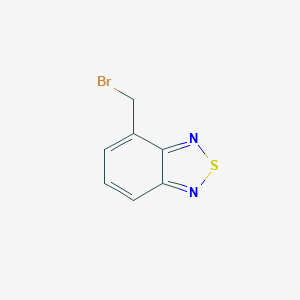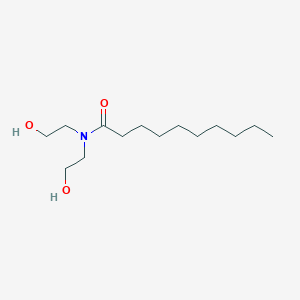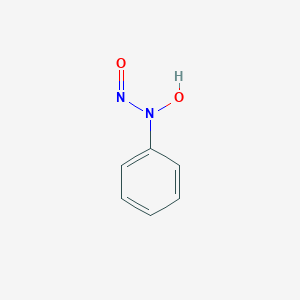
1-Hydroxy-2-oxo-1-phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-oxo-1-phenylhydrazine, also known as phenylhydroxylamine, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a versatile molecule that can be synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-oxo-1-phenylhydrazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemische Und Physiologische Effekte
1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect neurons from oxidative stress. It has also been found to exhibit anti-inflammatory properties and reduce the levels of certain inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-Hydroxy-2-oxo-1-phenylhydrazine has several advantages and limitations for lab experiments. Some of the advantages include its ease of synthesis, its versatility, and its ability to exhibit interesting biochemical and physiological effects. However, some of the limitations include its potential toxicity, its instability in certain conditions, and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 1-Hydroxy-2-oxo-1-phenylhydrazine. Some of the areas that could be explored include:
1. Further studies on its anticancer properties and potential use in cancer therapy.
2. Studies on its potential use as an antibacterial and antifungal agent.
3. Further studies on its neuroprotective properties and potential use in neurodegenerative diseases.
4. Studies on its potential use as an anti-inflammatory agent.
5. Studies on its potential use in drug delivery systems.
Conclusion:
In conclusion, 1-Hydroxy-2-oxo-1-phenylhydrazine is a versatile molecule that has been extensively studied for its potential applications in various scientific fields. It exhibits interesting biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Synthesemethoden
The synthesis of 1-Hydroxy-2-oxo-1-phenylhydrazine can be achieved using different methods. One of the most common methods involves the reaction of phenylhydrazine with nitrous acid. This method results in the formation of a diazonium salt, which is then reduced to form the desired compound. Another method involves the reaction of phenylhydrazine with hydroxylamine hydrochloride in the presence of sodium acetate. This method results in the formation of 1-Hydroxy-2-oxo-1-phenylhydrazine in high yields.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-oxo-1-phenylhydrazine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit interesting biochemical and physiological effects, making it a promising molecule for further research. Some of the scientific research applications of 1-Hydroxy-2-oxo-1-phenylhydrazine include:
1. Cancer Research: 1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Antibacterial and Antifungal Activities: 1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit antibacterial and antifungal activities. It has been shown to inhibit the growth of bacteria and fungi.
3. Neuroprotective Properties: 1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neuronal damage.
Eigenschaften
CAS-Nummer |
148-97-0 |
|---|---|
Produktname |
1-Hydroxy-2-oxo-1-phenylhydrazine |
Molekularformel |
C6H6N2O2 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
(Z)-hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/C6H6N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5,9H/b8-7- |
InChI-Schlüssel |
DAHPIMYBWVSMKQ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(N=O)O |
SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)N(N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



